Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry and pharmacology. Its molecular formula is , and it possesses a molecular weight of approximately 349.25 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 5-bromo-1,3,4-thiadiazole moiety, which contributes to its biological activity.
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is classified as a heterocyclic compound due to the presence of the thiadiazole ring. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities.
The synthesis of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate involves several key steps:
The molecular structure of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 349.25 g/mol |
InChI | InChI=1S/C12H19BrN4O2S/c1-12... |
InChI Key | LQQIYEAWAGAREX-UHFFFAOYSA-N |
CAS Number | 1357147-44-4 |
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions typical for compounds containing piperazine and thiadiazole functionalities:
The specific conditions and outcomes depend on the nature of the substituents involved in these reactions.
The mechanism of action of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate primarily relates to its potential as a cyclin-dependent kinase (CDK) inhibitor. The presence of the thiadiazole moiety enhances its interaction with target enzymes involved in cell cycle regulation:
Data supporting its efficacy as a CDK inhibitor have been documented in patent literature .
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Reactivity | Reactive towards nucleophiles |
These properties influence its application in synthetic chemistry and pharmacology.
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:
The assembly of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CAS: 1352925-43-9) follows a convergent synthetic strategy that integrates three key molecular components: a piperazine ring, a 1,3,4-thiadiazole heterocycle, and a tert-butyloxycarbonyl (Boc) protecting group. The molecular architecture is characterized by the formula C₁₁H₁₇BrN₄O₂S with a molecular weight of 349.25 g/mol [2] [4] [5]. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between tert-butyl piperazine-1-carboxylate and 2,5-dibromo-1,3,4-thiadiazole, leveraging the superior leaving group ability of bromine at position 5 of the electron-deficient thiadiazole ring [4].
The reaction proceeds under optimized conditions with potassium carbonate (K₂CO₃) as base in dimethylformamide (DMT) solvent at elevated temperatures (80–100°C) for 12–24 hours, achieving yields of 78–88.7% [4]. The Boc group serves dual functions during synthesis: it prevents N-alkylation of the piperazine nitrogen and enhances solubility in organic solvents, facilitating purification. Critical parameters influencing yield and purity include:
Table 1: Optimization Parameters for Core Assembly
Parameter | Standard Condition | Optimized Range | Impact on Yield |
---|---|---|---|
Solvent | DMF | DMF/DMSO | +15–20% |
Temperature | 80°C | 80–100°C | +12% at 95°C |
Reaction Time | 12 hours | 12–24 hours | +8% at 18 hours |
Base | K₂CO₃ | K₂CO₃/Cs₂CO₃ | Comparable |
Molar Ratio (Piperazine:Thiadiazole) | 1:1 | 1:1.05 | Prevents bis-adduct |
Purification typically employs silica gel chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures. Analytical characterization confirms structure through proton NMR (δ 1.48 ppm, tert-butyl singlet; δ 3.04–3.61 ppm, piperazine multiplet) and high-resolution mass spectrometry (m/z 349.03285 [M+H]+) [4] [5]. The crystalline product requires storage at 2–8°C under anhydrous conditions to prevent Boc deprotection or thiadiazole hydrolysis [2] [3].
The bromine atom at the 5-position of the thiadiazole ring serves as the primary synthetic handle for structural diversification through transition metal-catalyzed cross-coupling and nucleophilic substitution reactions. This bromine exhibits exceptional reactivity due to the combined effects of ring electron deficiency (thiadiazole LUMO = -1.78 eV) and adjacent nitrogen atoms that stabilize anionic transition states [4]. Consequently, the bromo substituent enables over twenty distinct transformations, with three categories demonstrating particular synthetic utility:
Table 2: Bromo-Mediated Transformation Efficiency
Reaction Type | Conditions | Representative Product | Yield Range | Application Target |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C | 5-(4-Cyanophenyl)thiadiazole derivative | 65–92% | Kinase inhibitors |
Amination | Pd(OAc)₂/XPhos, toluene, 100°C | 5-(Piperazin-1-yl)thiadiazole | 75–88% | Anticancer agents (MCF-7 IC₅₀ = 20 μM) |
Thioether Formation | NaH, RSH, THF, rt | 5-(Benzylthio)-1,3,4-thiadiazole | 70–78% | Antimicrobials |
Carbonylative Coupling | Pd(dppf)Cl₂, CO, MeOH, 80°C | Methyl 1,3,4-thiadiazole-5-carboxylate | 60–75% | Functional polymer precursors |
The bromo group's strategic positioning enables synthesis of functionalized building blocks for medicinal chemistry. For example, coupling with 4-aminophenylboronic acid yields derivatives with IC₅₀ values of 20 μM against MCF-7 breast cancer cells, demonstrating the pharmacophore significance of the 5-position [4]. Computational studies (logP = 2.36) indicate that bromine replacement with aryl groups increases hydrophobicity, enhancing blood-brain barrier penetration in neuroprotective agents (SH-SY5Y EC₅₀ = 10 μM) [4] [5].
The tert-butyloxycarbonyl (Boc) group serves as a temporary protective mask for the piperazine nitrogen, enabling selective functionalization at the thiadiazole ring before unveiling the secondary amine for further derivatization. Optimal Boc deprotection employs acidic conditions that cleave the carbamate linkage without compromising the thiadiazole ring or carbon-bromine bond [4]. Two standardized protocols demonstrate complementary utility:
Table 3: Boc Deprotection Efficiency Comparison
Parameter | HCl/Dioxane Method | TFA/DCM Method |
---|---|---|
Reagent Concentration | 4M HCl | 50% TFA |
Reaction Time | 2 hours | 1 hour |
Temperature | 25°C | 25°C |
Product Form | Hydrochloride salt | Free base |
Isolated Yield | >95% | 90% |
Byproducts | tert-Butanol, CO₂, HCl | tert-Butyl trifluoroacetate |
Downstream Compatibility | Requires neutralization for free base | Direct use in amidation/alkylation |
Following deprotection, the unmasked piperazine nitrogen undergoes diverse functionalization:
The Boc reprotection strategy enables orthogonal functionalization when synthesizing asymmetric disubstituted piperazines. After N-alkylation of the free piperazine, the secondary amine can be reprotected with di-tert-butyl dicarbonate to generate differentially substituted Boc-piperazine-thiadiazole hybrids. This approach proves essential in structure-activity relationship (SAR) studies of kinase inhibitors, allowing systematic variation at both piperazine nitrogens [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9